Colistin sodium methanesulfonate

Übersicht

Beschreibung

Synthesis Analysis

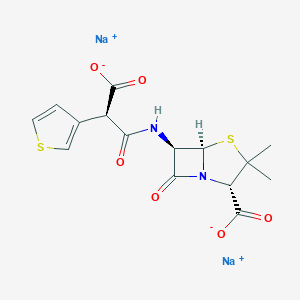

CMS is produced by the sulfomethylation of colistin. This process involves reacting the primary amine groups of L-α-γ-diaminobutyric acid residues in colistin with formaldehyde followed by sodium bisulfite. This modification increases the solubility and reduces the nephrotoxicity of colistin while maintaining its antimicrobial activity. The complexity of CMS's structure, due to its heterogeneity and the presence of multiple methanesulfonate groups, makes its synthesis challenging.

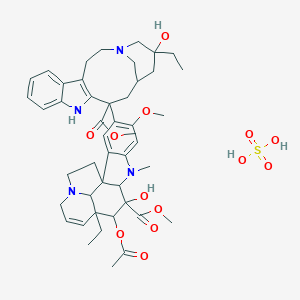

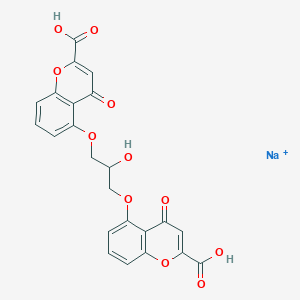

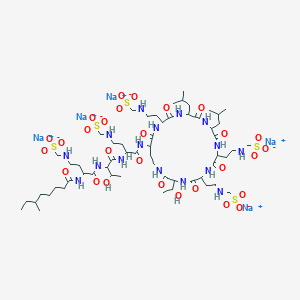

Molecular Structure Analysis

The molecular structure of CMS consists of colistin with methanesulfonate groups attached to its amino groups. These modifications result in a molecule that is more water-soluble than colistin itself. The structure of CMS allows for its solubilization and delivery in various pharmaceutical forms. Once administered, CMS is converted back to colistin, primarily in the kidneys, where it exerts its bactericidal effects.

Chemical Reactions and Properties

CMS undergoes hydrolysis in aqueous solutions and biological fluids, leading to the release of the active antibiotic colistin. This hydrolysis can be influenced by factors such as temperature and pH. The stability of CMS and colistin in different media, including water, plasma, and pharmaceutical preparations, has been extensively studied. These studies show that CMS is relatively stable under refrigeration but can rapidly hydrolyze at body temperature to release colistin.

Physical Properties Analysis

The physical properties of CMS, including its stability in aqueous media and plasma, are critical for its pharmaceutical formulation and therapeutic use. CMS's stability varies with temperature and the medium's pH. It is stable in water at low temperatures but degrades in isotonic phosphate buffer and human plasma at 37°C. The formulation of CMS for inhalation or injection requires careful consideration of these properties to ensure that it remains stable until administered.

Chemical Properties Analysis

CMS's chemical properties, particularly its reaction with formaldehyde and sulfite, result in a complex equilibrium in solution. This equilibrium involves the formation of hydroxymethylamino compounds and sulfite ions, which are essential for the compound's activity and stability. The interaction of CMS with additional molecules of formaldehyde bisulfite can further modify its chemical structure, affecting its solubility, stability, and biological activity.

References (Sources)

- (Li et al., 2003): Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma.

- (McMillan & Pattison, 1969): Dissociations of Aminomethanesulfonates in Aqueous Solution.

- (Michalopoulos et al., 2005): The Significance of Different Formulations of Aerosolized Colistin.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Microbiology

- Application : Colistin has been extensively used since the middle of the last century in animals, particularly in swine, for the control of enteric infections . It is presently considered the last line of defense against human infections caused by multidrug-resistant Gram-negative organisms such as carbapenemase-producer Enterobacterales, Acinetobacter baumanni, and Pseudomonas aeruginosa .

- Methods of Application : For clinical use, two forms of colistin are available: a prodrug, colistin methanesulfonate sodium (CMS), for parenteral use, and colistin sulfate (CS) for oral, inhalator, or topical use .

- Results or Outcomes : Transferable bacterial resistance like mcr-genes was reported in isolates from both humans and animals. Researchers actively seek strategies to reduce colistin resistance .

-

Scientific Field: Pharmacokinetics and Pharmacodynamics

- Application : Colistin is an old molecule that is frequently used as last-line treatment for infections caused by multidrug-resistant Gram-negative bacteria .

- Methods of Application : Colistin is a decapeptide administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally .

- Results or Outcomes : Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space. Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

-

Scientific Field: Clinical Pharmacokinetics and Pharmacodynamics

- Application : Colistin is frequently used as last-line treatment for infections caused by multidrug-resistant Gram-negative bacteria .

- Methods of Application : Colistin is a decapeptide administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally .

- Results or Outcomes : Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space. Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

-

Scientific Field: Infectious Diseases

- Application : The emergence of multidrug-resistant gram-negative bacteria and the lack of new antibiotics to combat them have led to the revival of polymyxins, an old class of cationic, cyclic polypeptide antibiotics .

- Methods of Application : Polymyxin B and polymyxin E (colistin) are the 2 polymyxins used in clinical practice .

- Results or Outcomes : Recent studies of patients who received intravenous polymyxins for the treatment of serious P. aeruginosa and Acinetobacter baumannii infections of various types, including pneumonia, bacteremia, and urinary tract infections, have led to the conclusion that these antibiotics have acceptable effectiveness and considerably less toxicity than was reported in old studies .

-

Scientific Field: Veterinary Medicine

- Application : Colistin has been extensively used since the middle of the last century in animals, particularly in swine, for the control of enteric infections .

- Methods of Application : For clinical use, two forms of colistin are available: a prodrug, colistin methanesulfonate sodium (CMS), for parenteral use, and colistin sulfate (CS) for oral, inhalator, or topical use .

- Results or Outcomes : Transferable bacterial resistance like mcr-genes was reported in isolates from both humans and animals. Researchers actively seek strategies to reduce colistin resistance .

-

Scientific Field: Pulmonology

- Application : The intravenous use of colistin was mainly restricted during the past 2 decades for the treatment of lung infections due to multidrug-resistant (MDR), gram-negative bacteria in patients with cystic fibrosis .

- Methods of Application : Colistin is a decapeptide administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally .

Safety And Hazards

Zukünftige Richtungen

Resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses and a plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin . The use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .

Eigenschaften

IUPAC Name |

pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWHCHZFYPIVRV-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H105N16Na5O28S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12705-41-8 (Parent), 8068-28-8 (di-hydrochloride salt) | |

| Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colistinmethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1749.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colistimethate | |

CAS RN |

8068-28-8, 12705-41-8 | |

| Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colistinmethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

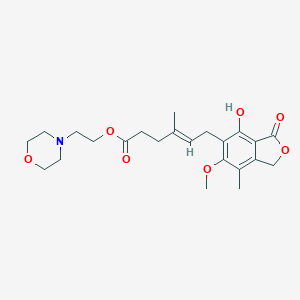

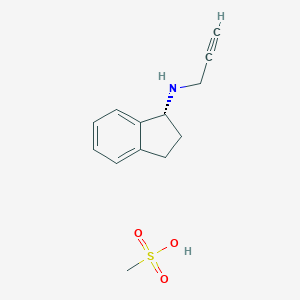

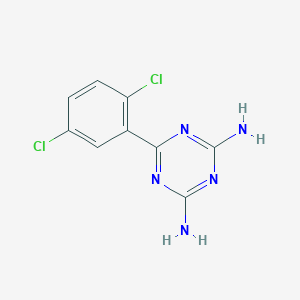

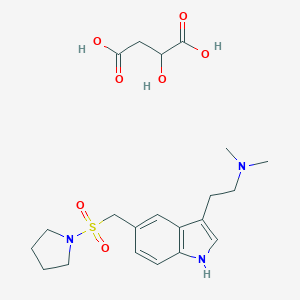

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.